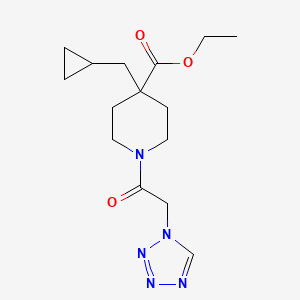![molecular formula C15H18F2N2O3 B5681314 ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease. DAPT is a γ-secretase inhibitor, which means that it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.
Applications De Recherche Scientifique
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been widely used in research related to Alzheimer's disease, as it can inhibit the activity of the γ-secretase enzyme, which is known to play a role in the formation of amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to reduce the production of amyloid beta peptides, which are the main components of amyloid plaques. This has led to the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate as a tool to study the mechanisms of amyloid plaque formation and to test potential therapies for Alzheimer's disease.
Mécanisme D'action
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate works by inhibiting the activity of the γ-secretase enzyme, which is involved in the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting the activity of γ-secretase, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate reduces the production of amyloid beta peptides, which are known to form amyloid plaques in the brain. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to inhibit the activity of Notch signaling, which is involved in cell differentiation and proliferation.
Biochemical and physiological effects:
ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the γ-secretase enzyme and Notch signaling, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to inhibit the activity of other enzymes, such as caspases, which are involved in cell death. ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which may be relevant to its potential applications in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and specificity for the γ-secretase enzyme. However, ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments using ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate.
Orientations Futures
There are several future directions for research related to ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One area of research is the development of more potent and selective γ-secretase inhibitors, which may have greater therapeutic potential for Alzheimer's disease. Another area of research is the investigation of the effects of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate on other signaling pathways, such as Wnt signaling, which may be relevant to its potential applications in cancer research. Finally, the use of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate in combination with other drugs or therapies may also be explored as a potential strategy for treating Alzheimer's disease.
Méthodes De Synthèse
The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 2,4-difluoroaniline, followed by the addition of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography. The synthesis of ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been reported in several scientific publications, and the method has been optimized for high yield and purity.
Propriétés
IUPAC Name |
ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-22-14(20)10-5-7-19(8-6-10)15(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,2,5-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYXSACIQIGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)


![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)



![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
